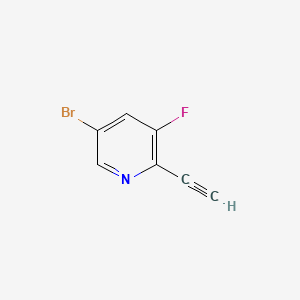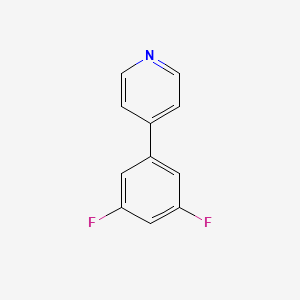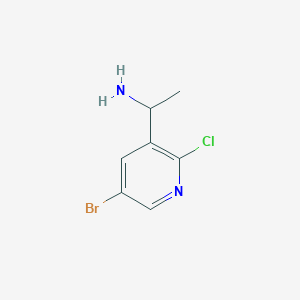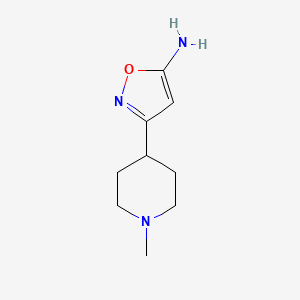![molecular formula C10H16O B13571907 Spiro[3.5]nonane-6-carbaldehyde](/img/structure/B13571907.png)
Spiro[3.5]nonane-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[35]nonane-6-carbaldehyde is a unique organic compound characterized by its spirocyclic structure, where two rings share a single carbon atom This compound is notable for its rigid, three-dimensional framework, which imparts distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.5]nonane-6-carbaldehyde typically involves the formation of the spirocyclic core followed by the introduction of the aldehyde group. One common method is the cyclization of a suitable precursor, such as a diketone, under acidic or basic conditions. The reaction often employs catalysts like Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency. Additionally, purification techniques like distillation or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Spiro[3.5]nonane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The spirocyclic structure allows for nucleophilic substitution reactions, where nucleophiles can attack the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds in anhydrous conditions.
Major Products Formed:
Oxidation: Spiro[3.5]nonane-6-carboxylic acid.
Reduction: Spiro[3.5]nonane-6-methanol.
Substitution: Various spirocyclic derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Spiro[3.5]nonane-6-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.
Medicine: this compound derivatives have shown promise in drug discovery, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and rigidity.
Wirkmechanismus
The mechanism of action of Spiro[3.5]nonane-6-carbaldehyde is primarily influenced by its aldehyde functional group and spirocyclic structure. The aldehyde group can participate in various chemical reactions, such as nucleophilic addition and condensation, which are crucial in forming new chemical bonds. The spirocyclic structure provides a rigid framework that can interact with molecular targets, such as enzymes or receptors, through specific binding interactions. These interactions can modulate the activity of the target molecules, leading to desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
- Spiro[4.5]decane-7-carbaldehyde
- Spiro[5.5]undecane-8-carbaldehyde
- Spiro[3.4]octane-5-carbaldehyde
Comparison: Spiro[3.5]nonane-6-carbaldehyde is unique due to its specific ring size and the position of the aldehyde group. Compared to Spiro[4.5]decane-7-carbaldehyde and Spiro[5.5]undecane-8-carbaldehyde, it has a smaller ring system, which can influence its reactivity and stability. The smaller ring size may result in higher ring strain, making it more reactive in certain chemical reactions. Additionally, the position of the aldehyde group at the sixth position provides distinct steric and electronic properties, differentiating it from other spirocyclic aldehydes.
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
spiro[3.5]nonane-8-carbaldehyde |
InChI |
InChI=1S/C10H16O/c11-8-9-3-1-4-10(7-9)5-2-6-10/h8-9H,1-7H2 |
InChI-Schlüssel |
SQDOOEMEINGXSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC2(C1)CCC2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methoxyphenyl)sulfanyl]propanal](/img/structure/B13571830.png)


![Ethyl2-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13571852.png)

![2-[(1H-imidazol-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13571858.png)





![(1S)-1-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl}ethan-1-ol](/img/structure/B13571880.png)
![(1R,5S)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13571889.png)
